molecular formula C41H28O27 B13672989 (57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate

(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate

Cat. No.: B13672989
M. Wt: 952.6 g/mol
InChI Key: JQQBXPCJFAKSPG-AEQCTMFLSA-N
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Description

The compound “(57R,58S,510R,511R,519S)-14,15,16,24,25,26,52,53,516,517,517-Undecahydroxy-55,513,515,3,8-pentaoxo-55,57,58,510,511,513,515,516,517,517a-decahydro-4,7-dioxa-5(19,10)-1,16-epoxy-7,11-methanodibenzo[i,k][1,4,7]trioxacyclotridecina-1,2(1,2)-dibenzenacyclooctaphane-58-yl 3,4,5-trihydroxybenzoate” is a highly complex organic molecule. Such compounds often exhibit unique chemical properties and biological activities, making them of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of various rings and the introduction of multiple hydroxyl groups. Each step would require specific reaction conditions, such as temperature, pressure, and the use of catalysts.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

This compound could have a wide range of scientific research applications, including:

    Chemistry: Studying its unique chemical properties and reactions.

    Biology: Investigating its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions could modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other complex organic molecules with multiple rings and hydroxyl groups. Examples could include certain natural products or synthetic analogs.

Uniqueness

What sets this compound apart from similar compounds could be its specific arrangement of functional groups and rings, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C41H28O27

Molecular Weight

952.6 g/mol

IUPAC Name

[(7R,8S,26R,28S,29S)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C41H28O27/c42-13-1-8(2-14(43)24(13)48)34(54)67-39-33-32-30(64-38(58)12-6-19(47)41(61)40(59,60)23(12)22-11(37(57)66-33)5-17(46)27(51)31(22)68-41)18(63-39)7-62-35(55)9-3-15(44)25(49)28(52)20(9)21-10(36(56)65-32)4-16(45)26(50)29(21)53/h1-6,18,23,30,32-33,39,42-46,48-53,59-61H,7H2/t18-,23?,30-,32+,33+,39+,41?/m1/s1

InChI Key

JQQBXPCJFAKSPG-AEQCTMFLSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]3[C@@H]([C@@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C7C(=CC(=O)C(C7(O)O)(O6)O)C(=O)O3)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

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